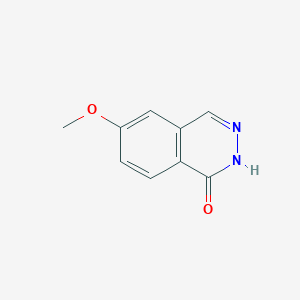

6-甲氧基-2H-邻苯二酮

货号 B2754599

CAS 编号:

60889-21-6

分子量: 176.175

InChI 键: ORPXLLBGLYKJDO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

6-Methoxy-2H-phthalazin-1-one is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of phthalazin-1-one, which is a diazaheterobicycle found in a wide variety of synthetic molecules relevant to several branches of chemistry, including medicinal chemistry .

Synthesis Analysis

Phthalazin-1-one derivatives have been synthesized using various methods. For instance, one study described the synthesis of phthalazinone-dithiocarbamate hybrids, compounds 6 – 8, which display the dithiocarbamate scaffold at N2, and compounds 9, in which this moiety was placed at C4 . Another study reported the synthesis of phthalazine-based derivatives as selective anti-breast cancer agents .Molecular Structure Analysis

The molecular structure of 6-Methoxy-2H-phthalazin-1-one is characterized by the presence of a phthalazinone core, which is a diazaheterobicycle . Further structural and conformational characteristics can be obtained through physical and spectral data like FT-IR, 1H-NMR .Physical And Chemical Properties Analysis

6-Methoxy-2H-phthalazin-1-one has a molecular weight of 176.17 and a predicted density of 1.32±0.1 g/cm3 . Its melting point is reported to be 230-231 °C .科学研究应用

合成方法

-

三唑基甲氧基苯基吲唑并[2,1-b]酞嗪-三酮衍生物的一锅合成:

- Salehi 等人 (2012) 的一项研究描述了通过一锅四组分缩合反应合成三唑基甲氧基苯基吲唑并[2,1-b]酞嗪-三酮衍生物。这种有效的方法利用邻苯二酰肼和芳香炔丙氧基醛,展示了 6-甲氧基-2H-酞嗪-1-酮在化学合成中的多功能性 (Salehi 等人,2012)。

-

吡唑并[1,2-b]酞嗪-5,10-二酮衍生物的高效合成:

- Torkian 等人 (2011) 报告了一种简单高效的方法,用于合成 1-[{[(1H-1,2,3-三唑-4-基)甲氧基]苯基}-1H-吡唑并[1,2-b]酞嗪-5,10-二酮衍生物。该过程涉及四组分、一锅缩合反应,突出了该化合物在创建复杂化学结构中的用途 (Torkian 等人,2011)。

化学性质和相互作用

-

酞嗪-1 (2H)-酮的互变异构研究:

- Cook 等人 (1977) 的研究调查了酞嗪-1 (2H)-酮的互变异构平衡,包括其甲基衍生物。该研究提供了对该化合物的化学行为和性质的宝贵见解,这对于其在科学研究中的应用至关重要 (Cook 等人,1977)。

-

酞嗪-1(2H)-酮的光谱表征:

- Ayyamperumal 等人 (2018) 进行的一项研究重点关注酞嗪-1(2H)-酮的光谱和电子跃迁分析。该研究提供了有关分子结构和振动光谱的全面数据,对于理解该化合物的科学应用至关重要 (Ayyamperumal 等人,2018)。

潜在治疗应用

-

选择性 PDE4 抑制剂合成:

- Van der Mey 等人 (2001) 描述了合成一系列 4-芳基取代的顺式-4a,5,8,8a-四氢-和顺式-4a,5,6,7,8,8a-六氢-2H-酞嗪-1-酮。这些化合物对 cAMP 特异性磷酸二酯酶 (PDE4) 表现出高抑制活性,表明在医学领域具有潜在的治疗应用 (Van der Mey 等人,2001)。

-

DNA 插层特性:

- Pons 等人 (1991) 研究了 1,4-双(烷基氨基)苯并[g]酞嗪与 DNA 的相互作用,表明其在癌症研究中具有潜在用途。该研究突出了该化合物与 DNA 插层的特性,这是评估抗癌活性的重要特性 (Pons 等人,1991)。

属性

IUPAC Name |

6-methoxy-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-2-3-8-6(4-7)5-10-11-9(8)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPXLLBGLYKJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60889-21-6 | |

| Record name | 6-methoxyphthalazin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

A solution of 2-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-5-methoxy-benzaldehyde (2 g, 8.58 mmoles), prepared as described in example 2, in 30 ml of a mixture of water (5 ml), ethanol (50 ml) and concentrated H2SO4 (4 ml) up to 100 ml with ethanol, was stirred under reflux for 20 hours, then concentrated to small volume, taken up in water, extracted with ethyl ether and the organic phase was washed with water, anhydrified and brought to dryness. The resultant oil was dissolved in acetic acid (14 ml) and dropwise added, under N2, with hydrazine monohydrate (1.25 ml, 25.7 mmoles) dissolved in acetic acid (6 ml). The mixture was stirred for 3.5 hours at room temperature, then at 80° C. for 4 hours, then cooled, brought to almost complete dryness, taken up in water, neutralised with NaHCO3, extracted more times with CH2Cl2. The organic phases were washed with water, anhydrified and concentrated. The residue was triturated in CH2Cl2 (10 ml) and filtered to give 1.1 g of the title compound (yield: 73.4%). m.p.: 200-205° C.

Name

2-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-5-methoxy-benzaldehyde

Quantity

2 g

Type

reactant

Reaction Step One

[Compound]

Name

mixture

Quantity

30 mL

Type

solvent

Reaction Step Six

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-1-{4-[(2-methoxybenzoyl)amino]benzoyl}prolinamide](/img/structure/B2754516.png)

![[(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol](/img/structure/B2754519.png)

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2754521.png)

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2754523.png)

![N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2754525.png)

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2754527.png)

![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2754529.png)

![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2754532.png)

![N-cyclopentyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2754535.png)